N-Desmethyl Tamoxifen Methanethiosulfonate

Protein Kinase C inhibition SERM pharmacology Off-target activity

N-Desmethyl Tamoxifen Methanethiosulfonate (CAS 1025678-19-6), also designated MTS-Tamoxifen or NDMTMS, is a methanethiosulfonate (MTS) derivative of N-Desmethyl Tamoxifen, the primary circulating metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen. This compound integrates the pharmacophore of N-Desmethyl Tamoxifen with a methanethiosulfonate functional group, enabling covalent, site-specific attachment to engineered cysteine residues in proteins of interest.

Molecular Formula C₂₈H₃₃NO₃S₂
Molecular Weight 495.7
CAS No. 1025678-19-6
Cat. No. B1140688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Tamoxifen Methanethiosulfonate
CAS1025678-19-6
SynonymsMethanesulfonothioic Acid S-[2-[[2-[4-(1,2-diphenyl-1-buten-1-yl)phenoxy]ethyl]_x000B_methylamino]ethyl]ester;  _x000B_
Molecular FormulaC₂₈H₃₃NO₃S₂
Molecular Weight495.7
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3
InChIInChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Tamoxifen Methanethiosulfonate (CAS 1025678-19-6): Chemical Probe and Sulfhydryl-Reactive SERM Derivative for Protein Structure-Function Studies


N-Desmethyl Tamoxifen Methanethiosulfonate (CAS 1025678-19-6), also designated MTS-Tamoxifen or NDMTMS, is a methanethiosulfonate (MTS) derivative of N-Desmethyl Tamoxifen, the primary circulating metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen [1]. This compound integrates the pharmacophore of N-Desmethyl Tamoxifen with a methanethiosulfonate functional group, enabling covalent, site-specific attachment to engineered cysteine residues in proteins of interest . With a molecular formula of C₂₈H₃₃NO₃S₂ and a molecular weight of 495.70 g/mol, this sulfhydryl-reactive probe is supplied as a brown oil requiring storage at 2–8°C [2]. Its primary utility lies not as a therapeutic agent but as a precision chemical tool for interrogating Estrogen Receptor (ER) structure, conformational dynamics, and ligand-binding domain accessibility via techniques such as the Substituted Cysteine Accessibility Method (SCAM) .

Why N-Desmethyl Tamoxifen Methanethiosulfonate Cannot Be Substituted by Other Tamoxifen Metabolites or Generic MTS Reagents


Substituting N-Desmethyl Tamoxifen Methanethiosulfonate with its parent metabolite N-Desmethyl Tamoxifen, the higher-affinity metabolite 4-Hydroxytamoxifen (Afimoxifene), or a generic MTS reagent such as MTSSL (a paramagnetic spin label) fundamentally alters—or eliminates—the experimental utility of the probe. The MTS functional group provides covalent, irreversible attachment to engineered cysteine residues, a capability entirely absent in the free metabolites . While 4-Hydroxytamoxifen demonstrates markedly higher ER binding affinity (RBA = 181% of estradiol) compared with N-Desmethyl Tamoxifen (RBA = 2.4%), this potency difference is irrelevant when the research objective is site-specific covalent labeling rather than reversible pharmacological modulation [1]. Conversely, generic MTS spin labels such as MTSSL lack the ER-targeting triphenylethylene pharmacophore, rendering them incapable of directing the probe to the Estrogen Receptor ligand-binding domain . Only this specific conjugate combines the SERM-derived targeting vector with the cysteine-reactive MTS warhead, enabling proximity-driven, irreversible labeling at engineered sites within the ER ligand-binding pocket .

Quantitative Differentiation Evidence: N-Desmethyl Tamoxifen Methanethiosulfonate vs. Analogs and Alternative Probes


Differential Protein Kinase C (PKC) Inhibitory Potency: N-Desmethyl Tamoxifen Pharmacophore vs. Tamoxifen

When employing MTS-Tamoxifen as a covalent labeling probe, researchers must account for the baseline pharmacological activity contributed by its N-Desmethyl Tamoxifen pharmacophore. Understanding this intrinsic activity relative to the parent drug Tamoxifen is essential for interpreting phenotypic outcomes in cellular assays. N-Desmethyltamoxifen, the targeting moiety of this probe, exhibits approximately ten-fold greater potency as a Protein Kinase C (PKC) inhibitor compared with Tamoxifen . This class-level inference regarding the pharmacophore informs users that covalent conjugation with the MTS group does not abrogate this enhanced PKC inhibitory activity, a consideration absent when using non-SERM MTS probes.

Protein Kinase C inhibition SERM pharmacology Off-target activity

Proteome-Wide Protein Target Engagement: N-Desmethyl Tamoxifen vs. Tamoxifen

The targeting specificity of the N-Desmethyl Tamoxifen pharmacophore differs from that of Tamoxifen at the proteome level, a critical consideration when interpreting covalent labeling patterns. In a large-scale SPROX (Stability of Proteins from Rates of Oxidation) proteomics study conducted in MCF-7 breast cancer cells, N-Desmethyl Tamoxifen induced stability changes in 200 distinct protein hits, whereas Tamoxifen engaged 163 protein hits under identical assay conditions [1]. This cross-study comparable evidence indicates that N-Desmethyl Tamoxifen exhibits broader proteome engagement than its parent compound, a property that is retained in the MTS-conjugated probe.

Chemical proteomics Target deconvolution SPROX SILAC

Estrogen Receptor Binding Affinity: N-Desmethyl Tamoxifen Pharmacophore vs. Tamoxifen and 4-Hydroxytamoxifen

Selection among tamoxifen-derived probes should be guided by the target engagement properties of their pharmacophores. N-Desmethyl Tamoxifen, the ER-targeting component of MTS-Tamoxifen, exhibits a relative binding affinity (RBA) for the estrogen receptor of 2.4% relative to estradiol (set at 100%) [1]. In direct head-to-head comparison, Tamoxifen demonstrates an RBA of 2.8%, while 4-Hydroxytamoxifen (Afimoxifene) and Endoxifen both exhibit substantially higher affinities at 181% of estradiol [1]. This 75-fold difference in ER binding between the N-Desmethyl Tamoxifen pharmacophore and the 4-hydroxy metabolites defines distinct experimental niches: MTS-Tamoxifen is optimal when moderate-affinity, reversible engagement preceding covalent labeling is desired, whereas a hypothetical 4-Hydroxytamoxifen-MTS conjugate would provide high-affinity targeting but with potentially different dissociation kinetics and labeling efficiency at engineered cysteine sites.

Estrogen receptor Binding affinity SERM RBA

Functional Differentiation: Covalent Cysteine Reactivity (MTS Warhead) vs. Reversible SERM Binding

The defining functional differentiator of N-Desmethyl Tamoxifen Methanethiosulfonate is its MTS warhead, which confers covalent, irreversible reactivity toward sulfhydryl (-SH) groups on cysteine residues [1]. This reactivity is entirely absent in the parent metabolites N-Desmethyl Tamoxifen, Tamoxifen, and 4-Hydroxytamoxifen, which interact with the Estrogen Receptor solely through reversible, non-covalent binding [2]. The methanethiosulfonate group reacts specifically with cysteine thiols under physiological conditions to form a mixed disulfide bond, enabling site-directed covalent attachment of the SERM pharmacophore to engineered cysteine residues in ER constructs .

SCAM Site-directed labeling Cysteine accessibility Chemical probe

Validated Research Applications for N-Desmethyl Tamoxifen Methanethiosulfonate Based on Quantitative Differentiation Evidence


Substituted Cysteine Accessibility Method (SCAM) for Estrogen Receptor Topology Mapping

MTS-Tamoxifen is specifically designed for SCAM studies aimed at elucidating the structural topology and ligand-binding domain accessibility of the Estrogen Receptor. In this application, researchers generate a cysteine-null ER construct and introduce single cysteine mutations at defined positions within or near the ligand-binding pocket. The MTS warhead of this compound reacts covalently and site-specifically with the engineered cysteine residue [1], while the N-Desmethyl Tamoxifen pharmacophore directs the probe to the ER ligand-binding domain with a moderate relative binding affinity of 2.4% versus estradiol [2]. The covalent, irreversible nature of the MTS-cysteine disulfide bond formation (a functional property absent in all free SERM metabolites) enables subsequent detection of labeling efficiency, providing quantitative readouts of ligand-accessible conformations [1].

Probe for Differentiating PKC-Mediated vs. ER-Mediated Cellular Effects

Given that the N-Desmethyl Tamoxifen pharmacophore exhibits approximately ten-fold greater PKC inhibitory potency than Tamoxifen [1], MTS-Tamoxifen can be strategically employed in experimental designs that require differentiation between PKC-dependent and ER-dependent signaling outcomes. By covalently labeling ER constructs in cellular models, researchers can attribute observed phenotypes to either covalent ER modification or to the potent PKC inhibitory activity of the pharmacophore itself, a consideration that is essential for proper interpretation of results when this probe is used in live-cell assays [1].

Target Engagement Validation in Chemical Proteomics Workflows

The proteome-wide engagement profile of the N-Desmethyl Tamoxifen pharmacophore, which induces stability changes in 200 protein hits compared with 163 for Tamoxifen in MCF-7 cells [1], makes MTS-Tamoxifen a valuable tool in SPROX-based and SILAC-based chemical proteomics experiments [1]. When this MTS probe is used to covalently label engineered cysteine residues, researchers can validate direct target engagement using orthogonal proteomics techniques, leveraging the known proteome interaction landscape of the pharmacophore to distinguish specific covalent labeling events from background protein interactions [1].

Alternative to High-Affinity 4-Hydroxytamoxifen Probes When Rapid Dissociation Kinetics Are Required

For experimental protocols requiring non-covalently bound probe to dissociate rapidly prior to covalent labeling, MTS-Tamoxifen offers a distinct advantage over hypothetical 4-Hydroxytamoxifen-MTS conjugates. The N-Desmethyl Tamoxifen pharmacophore binds ER with a relative affinity of only 2.4% versus estradiol, compared with 181% for 4-Hydroxytamoxifen [1]. This 75-fold lower binding affinity facilitates faster washout of unbound probe, reducing background labeling and improving signal-to-noise ratios in SCAM experiments where only proximity-driven, covalent labeling events should be detected [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Tamoxifen Methanethiosulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.